molecular formula C18H11Cl2F3N2S B2494482 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide CAS No. 339101-89-2

3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide

Numéro de catalogue: B2494482
Numéro CAS: 339101-89-2
Poids moléculaire: 415.26
Clé InChI: VQJHRHAOIXUSPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a sulfur-containing heterocyclic compound featuring a pyrimidine core substituted with a 3-(trifluoromethyl)phenyl group at the 5-position and a 3,4-dichlorobenzylthio moiety at the 2-position. This compound has drawn interest in medicinal chemistry for its structural resemblance to kinase inhibitors and sulfonamide-based therapeutics, though its specific pharmacological profile remains understudied .

Propriétés

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2S/c19-15-5-4-11(6-16(15)20)10-26-17-24-8-13(9-25-17)12-2-1-3-14(7-12)18(21,22)23/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJHRHAOIXUSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Applications De Recherche Scientifique

Biological Applications

  • Anticancer Activity
    • Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced anticancer properties. The presence of the pyrimidine structure is known to influence cell proliferation pathways, making it a candidate for further investigation in cancer therapies .
    • Case studies have shown that similar compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential mechanisms involving apoptosis induction.
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Studies suggest that the sulfur moiety can enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
    • In vitro tests have indicated effective inhibition against Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antibiotics.
  • Enzyme Inhibition
    • The unique structural features of this compound allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its ability to inhibit certain kinases could be explored for therapeutic applications in metabolic disorders and cancer .

Synthetic Applications

  • Building Block in Organic Synthesis
    • This compound can serve as a versatile building block in organic synthesis due to its functional groups that allow for further modifications. Its reactivity can be exploited to create more complex molecules used in pharmaceuticals .
    • The synthesis of derivatives has been documented, showcasing its utility in generating libraries of compounds for screening against various biological targets.
  • Pharmaceutical Development
    • Given its favorable properties, 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is being explored in the context of drug formulation. Its lipophilicity may enhance bioavailability, making it suitable for oral administration formulations .

Data Tables

Application AreaDescriptionKey Findings/References
Anticancer ActivityPotential inhibitor of cancer cell proliferation
Antimicrobial PropertiesEffective against various bacterial strains
Enzyme InhibitionInhibits specific kinases involved in metabolic pathways
Synthetic ApplicationsVersatile building block for organic synthesis

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that similar trifluoromethyl-containing compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity .
  • Antimicrobial Testing : Research conducted on derivatives of this compound revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic candidate .

Mécanisme D'action

The mechanism of action of 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Nilotinib (AMN 107)

Structure: Nilotinib (C₂₈H₂₂F₃N₇O) is a benzamide derivative with a pyrimidinylamino group and a trifluoromethylphenyl substituent, approved as a tyrosine kinase inhibitor for leukemia treatment. Key Comparisons:

  • Substituent Effects : Both compounds incorporate a trifluoromethylphenyl group, which enhances binding to hydrophobic pockets in kinase targets. However, Nilotinib’s pyridinyl-pyrimidine scaffold optimizes ATP-binding site interactions, whereas the sulfide linkage in the target compound may limit hydrogen-bonding capacity .
  • Structural modeling suggests that the dichlorobenzyl group in the latter could hinder target engagement due to steric clashes.
Parameter 3,4-Dichlorobenzyl Sulfide Nilotinib
Molecular Weight ~480 g/mol (estimated) 529.52 g/mol
Core Structure Pyrimidine-thioether Pyrimidine-benzamide
Halogen Substituents 3,4-Dichloro None
Clinical Application Preclinical research FDA-approved (antineoplastic)

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-c]Pyrimidin-3-yl)Benzenesulfonamide

Structure : This sulfonamide-pyrazolopyrimidine hybrid (Example 61 in ) features a fluorinated chromene system and a sulfonamide group.
Key Comparisons :

  • Electron-Withdrawing Groups: Both compounds utilize fluorine/chlorine atoms to modulate electronic properties.
  • Sulfur Linkages : The sulfide in the target compound vs. the sulfonamide in Example 61 results in distinct pharmacokinetic profiles. Sulfonamides generally exhibit higher metabolic stability but may face renal toxicity risks.
Parameter 3,4-Dichlorobenzyl Sulfide Example 61
Sulfur Functional Group Thioether (C-S-C) Sulfonamide (SO₂NH₂)
Fluorine/Chlorine Content 3 × Cl, 3 × F (trifluoromethyl) 2 × F (chromene/fluorophenyl)
Synthetic Yield Not reported 38% (Example 61 procedure)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s dichlorobenzyl and trifluoromethyl groups necessitate multi-step synthesis with palladium-catalyzed cross-coupling, akin to methods in Example 61 . However, halogenated intermediates may reduce reaction yields compared to non-halogenated analogs.
  • Therapeutic Potential: While Nilotinib and Example 61 are validated in oncology, the target compound’s lack of clinical data highlights a research gap.

Activité Biologique

3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dichlorobenzyl group : Enhances lipophilicity and may contribute to biological activity.
  • Trifluoromethyl group : Known to influence pharmacokinetics and pharmacodynamics.
  • Pyrimidinyl sulfide moiety : Associated with various biological activities, including enzyme inhibition.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : The pyrimidinyl sulfide component may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Cell Signaling Modulation : The compound could interact with specific cellular pathways, influencing apoptosis or cell cycle regulation.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide. For instance:

  • In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values for related pyrimidine derivatives ranging from 12.4 to 44.4 μM against human cancer cell lines such as A549 and HCT116 .
  • Mechanistic insights reveal that these compounds may induce apoptosis through the down-regulation of genes like TP53 and FASN, which are critical in tumorigenesis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) studies have identified related compounds with MIC values as low as 4.88 µg/mL against bacteria such as E. coli and fungi like C. albicans .
  • Compounds with similar structures have been shown to disrupt bacterial cell viability by targeting essential metabolic pathways, possibly through acetolactate synthase inhibition .

Case Studies

  • Antitumor Efficacy in Animal Models :
    • In vivo studies demonstrated that related compounds exhibited promising antitumor efficacy in mouse models bearing drug-resistant tumors, indicating a potential therapeutic role for 3,4-Dichlorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide against resistant cancer types .
  • Broad-Spectrum Antimicrobial Activity :
    • A series of triazolopyrimidine-sulfonamide compounds were evaluated for their antifungal activity against Saccharomyces cerevisiae, revealing a correlation with acetolactate synthase inhibition, suggesting that similar mechanisms might be at play for our compound .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/MIC ValuesNotes
AnticancerPyrimidine derivatives12.4 - 44.4 μMInduces apoptosis via gene down-regulation
AntimicrobialTriazolopyrimidine-sulfonamidesMIC = 4.88 µg/mLEffective against E. coli and C. albicans
Enzyme InhibitionAcetolactate synthase inhibitorsN/APotential target for microbial growth inhibition

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.